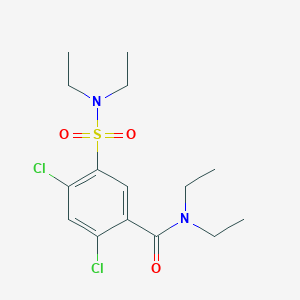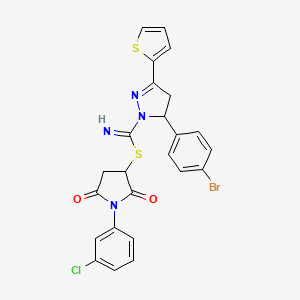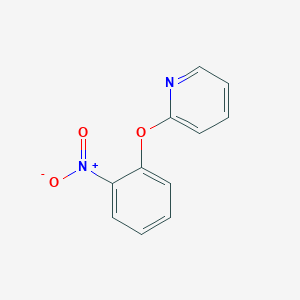![molecular formula C32H32N6O4 B11520827 N,N'-bis{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B11520827.png)
N,N'-bis{(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE is a complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
The synthesis of 4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:
Condensation Reactions: These involve the reaction of aldehydes or ketones with amines to form imines.
Nitration: Introduction of nitro groups into the aromatic rings.
Amination: Introduction of amino groups into the structure.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The specific details of these methods can vary depending on the desired scale of production and the available resources.
Chemical Reactions Analysis
4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
- 4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE
- 4-[(E)-({4’-[(E)-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-N,N-DIMETHYL-2-NITROANILINE
These compounds share similar structural features but differ in their specific functional groups and reactivity, making each one unique in its applications and properties.
Properties
Molecular Formula |
C32H32N6O4 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
4-[[4-[4-[[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-methylphenyl]-2-methylphenyl]iminomethyl]-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C32H32N6O4/c1-21-15-25(9-11-27(21)33-19-23-7-13-29(35(3)4)31(17-23)37(39)40)26-10-12-28(22(2)16-26)34-20-24-8-14-30(36(5)6)32(18-24)38(41)42/h7-20H,1-6H3 |
InChI Key |
SWDCTJCPHHPMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)N(C)C)[N+](=O)[O-])C)N=CC4=CC(=C(C=C4)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11520746.png)

![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11520750.png)
![3-(4-methoxyphenyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520752.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11520754.png)
![(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one](/img/structure/B11520759.png)

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B11520769.png)
![1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B11520776.png)

![dimethyl 2-(3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)malonate](/img/structure/B11520795.png)
![3-(4-chlorophenyl)-5-[4-chloro-3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11520803.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11520814.png)
